5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from bicyclo[3.1.1]heptane-1-carboxylic acid.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
The amino group is then protected by reacting with Boc2O under aqueous conditions.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
The process may involve continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc-protected amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid or amino group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives of the carboxylic acid or amino group.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
It serves as a protecting group for amino functionalities, which is crucial in multi-step synthetic routes.
Biology:
The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.
Medicine:
The Boc-protected amino group can be used to synthesize peptide-based drugs.
Industry:
Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups, particularly the Boc-protected amino group and the carboxylic acid group. The Boc group protects the amino functionality, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in various chemical reactions, including esterification and amidation.
Molecular Targets and Pathways:
The compound can interact with enzymes and receptors, potentially modulating biological pathways.
The Boc group can be selectively removed under acidic conditions, allowing for the release of the free amino group, which can then interact with biological targets.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but lacks the Boc-protected amino group.
5-((Boc-amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid: Similar to the target compound but with a different protecting group.
5-((Tert-butoxycarbonyl)amino)methylbicyclo[3.1.1]heptane-1-carboxylic acid derivatives: Various derivatives with different substituents on the bicyclic structure.
Uniqueness:
The presence of the Boc-protected amino group makes this compound unique compared to similar structures without this protecting group.
The bicyclic structure provides a rigid framework that can influence the compound's reactivity and biological activity.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-13-5-4-6-14(7-13,8-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIGOBTUUPNOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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